4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol
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Overview
Description
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrimidinyl group attached to a hydrazonomethyl group, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4-methyl-2-formylphenol with pyrimidin-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its hydrazone moiety can form coordination complexes with metal ions, altering their biological activity . The compound’s phenolic group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
- 4-Methyl-2-((2-(pyridin-2-yl)hydrazono)methyl)phenol
- 4-Methyl-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol
Uniqueness
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific coordination geometries and magnetic properties . Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H12N4O |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-methyl-2-[(E)-(pyrimidin-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N4O/c1-9-3-4-11(17)10(7-9)8-15-16-12-13-5-2-6-14-12/h2-8,17H,1H3,(H,13,14,16)/b15-8+ |
InChI Key |
SDUSFLUTXDNVKX-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC2=NC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC2=NC=CC=N2 |
Origin of Product |
United States |
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